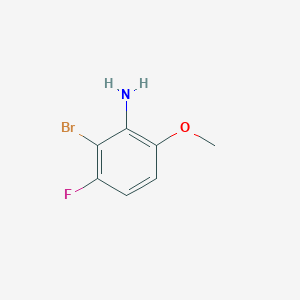

2-Bromo-3-fluoro-6-methoxyaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest due to their applications in drug discovery and material science. For instance, a practical and scalable route for synthesizing halogenated quinolines, which are key building blocks for antibiotics, is presented in one study . Another paper describes the efficient synthesis of a brominated pyridine derivative, which is a part of a potent dopamine and serotonin receptor antagonist . These methods involve regioselective halogenation and nucleophilic substitution, which are likely relevant to the synthesis of 2-Bromo-3-fluoro-6-methoxyaniline.

Molecular Structure Analysis

The molecular structure of halogenated anilines can be complex due to the presence of intra- and intermolecular interactions. For example, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline shows classical hydrogen bonds and dispersive halogen interactions . These findings suggest that 2-Bromo-3-fluoro-6-methoxyaniline may also exhibit similar structural features, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of halogenated anilines can be influenced by the presence of halogen substituents, which can participate in various chemical reactions. The synthesis of 2-Bromo-4-methoxyaniline in an ionic liquid demonstrates the use of bromination reactions to introduce bromine atoms into aromatic compounds . Additionally, the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents, involves methylation and bromination steps . These reactions are indicative of the types of chemical transformations that 2-Bromo-3-fluoro-6-methoxyaniline might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines are determined by their molecular structure. The presence of halogen atoms can significantly affect the compound's boiling point, melting point, solubility, and stability. For example, the study on brominated 2-methoxydiphenyl ethers discusses the synthesis and characterization of these compounds, which are similar in structure to 2-Bromo-3-fluoro-6-methoxyaniline . The environmental persistence and potential bioaccumulation of such halogenated compounds are also of concern, as indicated by their detection in environmental samples .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis of Quinolines : 2-Bromo-3-fluoro-6-methoxyaniline is used in the synthesis of various quinoline derivatives. For instance, it can be transformed into 3-bromoquinolin-6-ols, which are important intermediates in organic synthesis (Lamberth et al., 2014).

Fluorescent Labelling for HPLC Analysis : In analytical chemistry, derivatives of 2-Bromo-3-fluoro-6-methoxyaniline, like 2-bromoacetyl-6-methoxynaphthalene, are employed as fluorescent labeling reagents in high-performance liquid chromatography (HPLC) for analyzing biologically active carboxylic acids (Gatti, Cavrini, & Roveri, 1992).

Formation of Quinoline-2-carboxylates : It's also used in the formation of quinoline-2-carboxylate derivatives, demonstrating its potential use in the pharmaceutical industry (Wang et al., 2018).

In Ionic Liquid Synthesis : The compound is synthesized in ionic liquid, highlighting an environmentally benign approach to chemical synthesis (Liu Chang-chun, 2010).

Biological and Pharmaceutical Applications

Antibacterial and Antifungal Activities : Certain derivatives of 2-Bromo-3-fluoro-6-methoxyaniline have been found to possess significant antibacterial and antifungal activities, making them potential candidates for drug development (Abdel‐Wadood et al., 2014).

Drug Discovery Intermediates : It is also a key intermediate in drug discoveries, particularly in the synthesis of compounds targeting dopamine and serotonin receptors (Nishimura & Saitoh, 2016).

Synthesis of Anti-HIV and Anti-HBV Compounds : Derivatives of 2-Bromo-3-fluoro-6-methoxyaniline are explored for their potential in synthesizing drugs against HIV-1 and HBV, showing promise as anti-AIDS drugs (Kumar et al., 1994).

Optical Materials and Luminescence Studies : The compound is used in the synthesis and characterization of materials like benzylideneaniline compounds, which have applications in optical materials and luminescence studies (Subashini et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

Aniline derivatives are often used in the synthesis of various pharmaceuticals and dyes . The specific target would depend on the particular derivative and its intended use.

Mode of Action

The mode of action of aniline derivatives can vary widely. Some might interact with biological targets through hydrogen bonding or ionic interactions, while others might undergo metabolic transformations to exert their effects .

Biochemical Pathways

Aniline and its derivatives can participate in various biochemical pathways, depending on their specific structures and targets. For example, they might be involved in pathways related to cellular signaling, protein synthesis, or metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of aniline derivatives can vary significantly based on their specific structures. Factors such as solubility, stability, and molecular size can influence their absorption and distribution. Metabolism of these compounds often involves enzymatic transformations, and they are typically excreted in the urine .

Result of Action

The molecular and cellular effects of aniline derivatives can be diverse, ranging from modulation of enzyme activity to alteration of cell signaling pathways. The specific effects would depend on the particular derivative and its biological targets .

Action Environment

The action, efficacy, and stability of aniline derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, certain enzymes or cofactors might be required for these compounds to exert their effects .

Propriétés

IUPAC Name |

2-bromo-3-fluoro-6-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKYZUYDFHUHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoro-6-methoxyaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Naphthyl)-3-[(2-{[3-(2-naphthyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2511554.png)

![N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide](/img/structure/B2511555.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2511558.png)

![2-(2-chloro-6-fluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2511565.png)